molecular formula C₁₅H₁₇Cl₂N₃O₈ B1144452 3-Hydroxy Guanfacine O-β-D-Glucuronide CAS No. 78433-83-7

3-Hydroxy Guanfacine O-β-D-Glucuronide

Numéro de catalogue: B1144452
Numéro CAS: 78433-83-7
Poids moléculaire: 438.22
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Hydroxy Guanfacine O-β-D-Glucuronide is a metabolite of guanfacine, a selective alpha-2A adrenergic receptor agonist. Guanfacine is primarily used in the treatment of hypertension and attention deficit hyperactivity disorder (ADHD). The glucuronidation of guanfacine results in the formation of this compound, which is an important step in the drug’s metabolism and excretion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy Guanfacine O-β-D-Glucuronide involves the glucuronidation of 3-hydroxy guanfacine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under physiological conditions, with the enzyme catalyzing the transfer of the glucuronic acid moiety to the hydroxyl group of 3-hydroxy guanfacine .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The substrate, 3-hydroxy guanfacine, is continuously fed into the reactor along with UDPGA and UGT. The product is then purified using chromatographic techniques to obtain high purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy Guanfacine O-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of 3-hydroxy guanfacine .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Conjugation: UDPGA and UGT for glucuronidation reactions.

Major Products Formed

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

The metabolism of guanfacine leads to the formation of several metabolites, including 3-Hydroxy Guanfacine O-β-D-Glucuronide. This compound accounts for a substantial portion of the drug's excretion, with approximately 50% of the radioactivity from guanfacine excreted in urine being attributed to glucuronide and sulfate conjugates . The pharmacokinetic profile indicates that guanfacine is rapidly absorbed, with high bioavailability and a significant elimination half-life, which facilitates its therapeutic effects over extended periods .

Therapeutic Applications

The primary applications of this compound revolve around its role as a metabolite influencing the efficacy and safety of guanfacine in various therapeutic contexts:

  • Attention-Deficit Hyperactivity Disorder (ADHD) :
    • Guanfacine has been shown to enhance executive function, working memory, and behavioral inhibition in children with ADHD. The metabolite's role in modulating these effects is critical for understanding the overall therapeutic efficacy of guanfacine .
    • Clinical studies have demonstrated that guanfacine, particularly in its extended-release form, can be effective as monotherapy or as an adjunct to stimulant medications for ADHD management .
  • Hypertension Management :
    • As an alpha-2 adrenergic agonist, guanfacine reduces sympathetic outflow, thereby lowering blood pressure. The contribution of its metabolites, including this compound, to this effect is an area of ongoing research .
  • Cognitive Enhancement :
    • Research indicates that guanfacine can improve cognitive functions in both pediatric and adult populations. The glucuronidation process may influence the pharmacodynamics of guanfacine, affecting cognitive outcomes positively .

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy and safety profile of guanfacine and its metabolites:

  • A placebo-controlled study evaluated the effectiveness of guanfacine in children with ADHD, noting significant improvements in attention and behavior compared to placebo groups .
  • Another study highlighted the pharmacokinetic differences between immediate-release and extended-release formulations of guanfacine, emphasizing the importance of understanding metabolite profiles like this compound for optimizing treatment regimens .

Data Table: Pharmacokinetic Properties

PropertyImmediate Release FormulationExtended Release Formulation
Bioavailability~80%~58%
Peak Plasma Concentration2.5 ng/mL (1 mg dose)1.0 ng/mL (1 mg dose)
Time to Peak Concentration3 hours6 hours
Half-Life~17 hours~17 hours

Mécanisme D'action

The mechanism of action of 3-Hydroxy Guanfacine O-β-D-Glucuronide is primarily related to its role as a metabolite of guanfacine. Guanfacine exerts its effects by stimulating alpha-2A adrenergic receptors, which inhibits the production of cyclic adenosine monophosphate (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This enhances the effectiveness of the signal of the pyramidal neurons of the prefrontal cortex, improving working memory and attention .

Comparaison Avec Des Composés Similaires

Propriétés

Numéro CAS

78433-83-7

Formule moléculaire

C₁₅H₁₇Cl₂N₃O₈

Poids moléculaire

438.22

Synonymes

3-[2-[(Aminoiminomethyl)amino]-2-oxoethyl]-2,4-dichlorophenyl β-D-Glucopyranosiduronic Acid_x000B_

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.